2-(1-Benzylpiperidin-3-YL)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpiperidin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRIWGFJEARQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494360 | |
| Record name | (1-Benzylpiperidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-20-9 | |
| Record name | (1-Benzylpiperidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Syntheses of 1-Benzylpiperidine (B1218667) Core Structures
The introduction of the benzyl (B1604629) group onto the piperidine (B6355638) nitrogen is commonly accomplished through N-alkylation. Two primary methods dominate this transformation: direct alkylation and reductive amination.
Direct alkylation involves the reaction of a piperidine derivative with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA). researchgate.netresearchgate.net The choice of solvent can influence reaction rates and outcomes, with acetonitrile (B52724) and dimethylformamide (DMF) being frequently used. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts from over-alkylation, reaction conditions such as the slow addition of the alkylating agent can be employed.
Reductive amination offers a powerful alternative, particularly for avoiding multiple alkylations. smolecule.com This two-step, one-pot process involves the condensation of a piperidine with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being favored for their selectivity and mild reaction conditions. researchgate.netsmolecule.com This method is highly versatile and tolerates a wide range of functional groups. nih.gov
| Method | Reagents | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Direct Alkylation | Piperidine, Benzyl Halide, Base (e.g., K₂CO₃, DIPEA) | Acetonitrile or DMF, Room Temp to 80°C | Simple, direct C-N bond formation. | researchgate.netresearchgate.net |
| Reductive Amination | Piperidine, Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Acetonitrile or Dichloromethane, Room Temp | Excellent control over mono-alkylation, mild conditions. | researchgate.netsmolecule.com |
Constructing the piperidine ring itself is a cornerstone of synthetic organic chemistry, with numerous strategies developed. Intramolecular cyclization is a common approach, where an acyclic precursor containing a nitrogen atom and a suitable electrophilic or reactive site undergoes ring closure. nih.gov These reactions can be mediated by various catalysts, including metals like palladium and rhodium, or proceed through radical pathways. nih.gov
For instance, a patent describes a synthetic route to 1-benzyl-3-piperidone hydrochloride, a key precursor, which involves the condensation of N-benzylglycine ethyl ester with a 4-halo ethyl butyrate (B1204436) followed by a Dieckmann-type cyclization. google.com Other advanced methods include:
Aza-Diels-Alder Reactions: A [4+2] cycloaddition to form a tetrahydropyridine (B1245486) ring, which can then be reduced.
Ring-Closing Metathesis (RCM): Using Grubbs' catalyst on a diene-containing amine precursor.
Reductive Hydroamination: An acid-mediated cascade of alkynes can lead to piperidine formation. mdpi.com
Rhodium-Catalyzed Asymmetric Carbometalation: A modern approach that allows for the enantioselective synthesis of 3-substituted piperidines from dihydropyridines. acs.org
| Cyclization Strategy | Key Precursors | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Dieckmann Condensation | Diester amines (e.g., from N-benzylglycine ester) | Base (e.g., NaOEt) | google.com |
| Intramolecular Reductive Amination | Amino-aldehydes or amino-ketones | Hydride reagents (e.g., NaBH₃CN) | mdpi.com |
| Radical Cyclization | Unsaturated aminonitriles or halo-amines | Radical initiators (e.g., AIBN, Triethylborane) | nih.gov |
| Asymmetric Carbometalation | Dihydropyridines, Boronic acids | Rhodium complex with chiral ligand | acs.orgorganic-chemistry.org |
Targeted Synthesis of 2-(1-Benzylpiperidin-3-YL)acetonitrile and Related Isomers
With the core scaffold established, attention turns to the precise installation of the cyanomethyl group at the 3-position.
The synthesis can proceed through two main strategic routes: (A) N-benzylation of a pre-formed 3-(cyanomethyl)piperidine, or (B) introduction of the cyanomethyl group onto a 1-benzylpiperidine precursor. The existence of commercial sources for chiral (S)-2-(piperidin-3-yl)acetonitrile suggests that route A is a viable and efficient strategy. smolecule.com This intermediate can be synthesized and then subjected to N-benzylation using the methods described in section 2.1.1.
Alternatively, route B requires a precursor like 1-benzyl-3-piperidone or a derivative with a suitable leaving group at the 3-position. google.com For example, 1-benzyl-3-piperidone can be used as a starting point for introducing the required two-carbon acetonitrile unit. google.com Another advanced strategy involves the asymmetric synthesis of a 3-substituted piperidine derivative, where the substituent can later be converted to the acetonitrile group, ensuring stereochemical control from an early stage. acs.orgnih.gov
The integration of the acetonitrile group (–CH₂CN) can be achieved through nucleophilic substitution or by building the fragment on the ring.
A highly effective pathway involves the use of 2-(piperidin-3-yl)acetonitrile (B1603617) as a key intermediate. smolecule.com This compound can be N-benzylated using standard conditions (e.g., benzyl bromide and K₂CO₃ in acetonitrile) to yield the final product. The stereochemistry of the final compound is dictated by the stereochemistry of the starting piperidine acetonitrile. Enantiomerically enriched 3-substituted piperidines can be synthesized via modern catalytic methods, such as Rh-catalyzed asymmetric reactions, which provides a route to chiral versions of the final product. acs.orgnih.gov
Direct cyanomethylation of a 1-benzylpiperidine derivative is also a plausible, though more complex, route. This could involve the deprotonation of acetonitrile to form a nucleophilic anion (⁻CH₂CN), which then attacks an electrophilic center at the 3-position of the piperidine ring. mdpi.com For example, the reaction of the acetonitrile anion with an intermediate like 1-benzyl-Δ³-piperideinium salt could install the desired group. Photocatalytic methods have also emerged for the cyanomethylation of various scaffolds. researchgate.net
An alternative to direct integration is the conversion of an existing functional group at the 3-position into the acetonitrile moiety. This approach adds flexibility to the synthetic design.
Several well-established transformations can be employed:
From an Alcohol: A precursor such as (1-benzylpiperidin-3-yl)methanol (B1365142) can be converted into the target nitrile in a two-step sequence. The alcohol is first activated by converting it to a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. Subsequent nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) yields the desired this compound.
From an Aldehyde: Starting with 1-benzylpiperidine-3-carbaldehyde, the nitrile can be formed through several methods. One common route is the conversion of the aldehyde to its corresponding oxime (using hydroxylamine), followed by dehydration with reagents like acetic anhydride (B1165640) or thionyl chloride.
From a Carboxylic Acid: If the precursor is 1-benzylpiperidine-3-acetic acid, it can first be converted to the primary amide, (1-benzylpiperidin-3-yl)acetamide. This amide can then be dehydrated using a variety of powerful dehydrating agents, such as phosphorus pentoxide (P₂O₅) or cyanuric chloride, to furnish the nitrile. The use of nitrile adducts and their subsequent cyclization to form lactams in related heterocyclic syntheses demonstrates the utility of these functional groups in complex molecule construction. nih.gov
Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship Studies
The synthetic exploration around the this compound core has been primarily driven by the quest for potent and selective ligands for various CNS targets, including sigma (σ) receptors and dopamine (B1211576) receptors. Researchers have systematically modified different parts of the molecule, namely the benzyl group, the piperidine ring, and the acetonitrile moiety, to understand their influence on biological activity.
A common synthetic strategy commences with the appropriate piperidine precursor. For instance, the synthesis of derivatives often involves the N-alkylation of a piperidin-3-ylacetonitrile intermediate with a variety of substituted benzyl halides or other aromatic halides. This approach allows for the introduction of a wide range of substituents on the aromatic ring of the benzyl group, enabling a thorough investigation of electronic and steric effects on receptor affinity.
In one notable study focusing on sigma receptor affinity, a series of derivatives based on a related 4-substituted piperidine scaffold were synthesized. The general synthetic scheme involved the reaction of a piperidine intermediate with different electrophiles to introduce diverse functionalities. While not direct analogues of the 3-substituted isomer, the methodologies are highly relevant. For example, the synthesis of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile highlights the modular nature of the synthesis, allowing for the attachment of complex side chains to the piperidine nitrogen. nih.govresearchgate.net
Another key area of modification is the cyanomethyl group at the 3-position of the piperidine ring. This group can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides or esters. Alternatively, the nitrile can be reduced to an amine, providing a point for further functionalization. These transformations allow for the exploration of different pharmacophoric features and their impact on biological activity.
The following table summarizes a selection of synthesized analogues and derivatives based on publicly available research, illustrating the structural modifications and their reported biological activities.
| Compound ID | R1 (N-substituent) | R2 (Modification at C3) | Biological Target | Activity (K_i or IC_50) |
| 1 | Benzyl | -CH2CN | Sigma-1 Receptor | 29.2 nM |
| 2 | Benzyl | -CH2CH2NH-Pyridine-dicarbonitrile | Sigma-1 Receptor | 7.57 nM |
| 3 | Benzyl | -CH2CH2CH2NH-Pyridine-dicarbonitrile | Sigma-1 Receptor | 2.97 nM |
| 4 | Benzyl | -CH2CH2CH2CH2NH-Pyridine-dicarbonitrile | Sigma-1 Receptor | 3.97 nM |
| 5 | 2-Phenylethyl | -CH2CN | Dopamine D2 Receptor | >1000 nM |
| 6 | 3-Phenylpropyl | -CH2CN | Dopamine D2 Receptor | 580 nM |
| 7 | 4-Phenylbutyl | -CH2CN | Dopamine D2 Receptor | 120 nM |
Data in this table is illustrative and compiled from various sources focusing on related piperidine derivatives to demonstrate the principles of SAR. nih.govresearchgate.net
The data reveals that modifications to both the N-substituent and the group at the 3-position of the piperidine ring significantly influence biological activity. For instance, extending the linker between the piperidine and the pyridine (B92270) dicarbonitrile moiety in analogues 2-4 resulted in a notable increase in affinity for the sigma-1 receptor, with the propyl linker (Compound 3) showing the highest affinity. nih.gov This suggests that the distance and flexibility of this side chain are critical for optimal interaction with the receptor binding site.
Similarly, variations in the N-substituent, a common strategy in medicinal chemistry, have been explored. While direct SAR data for a series of N-substituted 2-(piperidin-3-yl)acetonitrile analogues is not extensively documented in a single publicly available study, related research on other piperidine-based ligands indicates that the nature of the N-arylmethyl group can profoundly impact affinity and selectivity for different receptors.
Pharmacological and Biological Characterization
In Vitro Receptor and Enzyme Interaction Profiling
The piperidine (B6355638) scaffold is a versatile structural motif found in numerous biologically active compounds. Its derivatives have been extensively studied for their interactions with a wide range of receptors and enzymes, demonstrating a broad pharmacological profile. This section details the in vitro characterization of compounds related to 2-(1-benzylpiperidin-3-yl)acetonitrile, focusing on their engagement with key neurological and pathological targets.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease. The N-benzylpiperidine moiety, a core component of the highly potent AChE inhibitor donepezil (B133215), serves as a foundational structure for developing new cholinesterase inhibitors. nih.govnih.gov
Research into N-benzylpiperidine analogs has yielded compounds with significant and balanced inhibitory activity against both AChE and BuChE. nih.govnih.gov For instance, a rationally designed N-benzyl-piperidine derivative, compound 4a , was identified as a potent dual inhibitor, with IC₅₀ values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov Another study on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives found that compound 19 (a 2,2-diphenylacetate (B14745960) derivative of 1-benzylpiperidine) was the most potent against AChE, with moderate activity against BuChE, while compound 21 (a 2-naphthoate (B1225688) derivative) showed good and selective activity against BuChE. mdpi.comresearchgate.net
Similarly, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. acgpubs.orgresearchgate.net Within this series, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) emerged as the most potent AChE inhibitor with an IC₅₀ of 12.55 µM, while (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) was the most effective BuChE inhibitor with an IC₅₀ of 17.28 µM and also acted as a dual inhibitor. acgpubs.orgresearchgate.net Furthermore, studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have also demonstrated their anti-acetylcholinesterase activity. acs.org
A separate investigation into 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5 ) revealed potent dual-target activity, with an IC₅₀ of 13 nM against AChE and 3.1 µM against BuChE. csic.es
| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| N-benzyl-piperidine derivative (4a ) | AChE | 2.08 | nih.gov |
| N-benzyl-piperidine derivative (4a ) | BuChE | 7.41 | nih.gov |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | acgpubs.orgresearchgate.net |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | acgpubs.orgresearchgate.net |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | AChE | 18.04 | acgpubs.orgresearchgate.net |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}... (Compound 5 ) | AChE | 0.013 | csic.es |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}... (Compound 5 ) | BuChE | 3.1 | csic.es |
| Phenylacetate derivative of 1-benzylpiperidine (19 ) | BuChE | 26.78 | mdpi.com |
Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com Consequently, inhibiting BACE-1 is a major therapeutic goal. nih.gov Piperidine and its derivatives have been explored as scaffolds for potent BACE-1 inhibitors. nih.govresearchgate.net
A series of N-benzylpiperidine analogs were designed as multifunctional agents targeting both AChE and BACE-1. nih.gov Among these, compounds 40 and 41 demonstrated significant and well-balanced inhibition against both enzymes. nih.gov Similarly, studies on deoxyvasicinone-donepezil hybrids, which incorporate a piperidine ring, led to compounds with remarkable BACE-1 inhibitory activity, with IC₅₀ values as low as 0.129 nM. nih.gov
Extensive structure-activity relationship (SAR) studies on both pyrrolidines and piperidines have led to the development of highly potent BACE-1 inhibitors. nih.gov By introducing a cyclic amine scaffold, researchers identified inhibitor 2f as one of the most potent synthesized to date. nih.gov Another research effort focusing on heteroaryl-fused piperazine (B1678402) inhibitors led to compound 36 , which showed high potency with a cellular IC₅₀ of 1.3 nM for inhibiting Aβ42 production. nih.gov These findings underscore the utility of the piperidine scaffold in designing effective BACE-1 inhibitors. nih.govnih.govnih.gov
| Compound Class | Target | Potency (IC₅₀) | Source(s) |
|---|---|---|---|
| Deoxyvasicinone-donepezil hybrid | BACE-1 | 0.129 nM | nih.gov |
| Heteroaryl-fused piperazine inhibitor (36 ) | hAβ42 Production | 1.3 nM | nih.gov |
| Pyrrolidine/Piperidine-based inhibitor (2f ) | BACE-1 | Potent inhibition (specific IC₅₀ not stated) | nih.gov |
| N-benzylpiperidine analogs (40 , 41 ) | BACE-1 | Significant inhibition (specific IC₅₀ not stated) | nih.gov |
Piperidine derivatives have been shown to interact with various serotonin (B10506) (5-HT) receptor subtypes. N-substituted piperidine derivatives have been identified as inverse agonists at the 5-HT2A receptor. acs.org These compounds often exhibit a high degree of selectivity for the 5-HT2A subtype over other monoamine receptors. acs.org
Further research into 4-alkylpiperidine-2-carboxamide scaffolds led to the discovery of positive allosteric modulators (PAMs) of the 5-HT2C receptor. musechem.com These PAMs enhance the receptor's response to endogenous serotonin. For example, one such compound was found to increase intracellular calcium release by approximately 23% above the maximum effect of serotonin alone in cells expressing the human 5-HT2C receptor. musechem.com Additionally, arylpiperazide derivatives have been synthesized and shown to be potent agonists for 5-HT1D receptors. researchgate.net
The piperidine scaffold is a key feature in ligands targeting dopamine (B1211576) receptors, particularly the D4 subtype, which is implicated in various central nervous system (CNS) disorders. acs.org Research has focused on developing selective D4 receptor antagonists. A series of 3- and 4-benzyloxypiperidine scaffolds were identified as potent and selective D4 receptor antagonists, with greater than 30-fold selectivity against other dopamine receptor subtypes. acs.org
Further optimization of 4-N-linked heterocyclic piperidine derivatives led to a compound with high affinity for the human D4 receptor (5.2 nM) and over 300-fold selectivity against hD2 and hD3 receptors. wikipedia.org In another study, a 4-benzylpiperidine (B145979) derivative emerged as a highly interesting compound with a D4 receptor affinity (pKi) of 8.40 and significant selectivity over D2 and D3 receptors. medchemexpress.cn It is noteworthy that methylphenidate, a well-known CNS stimulant with a benzylpiperidine structure, functions as a norepinephrine-dopamine reuptake inhibitor, blocking dopamine transporters (DAT) and increasing extracellular dopamine levels. mdpi.com
| Compound Class | Target Receptor | Affinity (nM or pKi) | Selectivity | Source(s) |
|---|---|---|---|---|
| 4-N-linked heterocyclic piperidine | hD4 | 5.2 nM (Ki) | >300-fold vs hD2/hD3 | wikipedia.org |
| 4-Benzylpiperidine derivative (8 ) | D4 | 8.40 (pKi) | D4 vs D2: >251-fold; D4 vs D3: 158-fold | medchemexpress.cn |
| 3- and 4-benzyloxypiperidines | D4 | Potent (specific values vary) | >30-fold vs other dopamine subtypes | acs.org |
Piperidine derivatives have been identified as effective calcium channel blockers. A study of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines found that these compounds antagonize calcium-induced contractions in isolated rabbit aortic strips. chemscene.com Notably, the bis(4-fluorophenyl)acetonitrile (B461572) analogue showed potency similar to the lead bis(4-fluorophenyl)methyl compound, highlighting that the nitrile group is compatible with this activity. chemscene.com
In a different series, 4-diphenylmethoxy-1-methylpiperidine derivatives were also shown to inhibit Ca²⁺-dependent contractions in isolated mouse mesenteric arteries. nih.gov Molecular modeling suggested these compounds interact with the CaV1.1 calcium channel subunit, which likely contributes to their vascular effects. nih.gov Furthermore, piperazinyl derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, which is a key modulator of channel function. nih.gov
The versatility of the piperidine scaffold allows for its interaction with a diverse array of additional biological targets.
NMDA Receptors: Piperidine derivatives have been developed as specific antagonists for the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1/NR2B subtype. mdpi.comnih.gov Incorporating the backbone of known antagonists into a piperidine ring has resulted in potent compounds like CGS19755. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL): A class of benzylpiperidine-based derivatives has been identified as potent, reversible, and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. mdpi.comnih.gov Aryl formyl piperidine derivatives have also been investigated for their MAGL inhibitory mechanisms. acs.org
Tankyrase (TNKS): Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, is a target for cancer therapy. nih.gov A triazolopyridine derivative containing a piperidine-4-carboxamide moiety, TI-12403 , was identified as a novel TNKS inhibitor that downregulates β-catenin signaling. nih.gov Other studies have also shown that piperidine-linked compounds can be effective and selective tankyrase inhibitors. nih.gov
Poly(ADP-ribose) Polymerase (PARP): Beyond tankyrase, other PARP family members, particularly PARP-1, are important DNA repair enzymes and cancer targets. acgpubs.org A series of novel piperidine-based benzamide (B126) derivatives were developed as potent PARP-1 inhibitors, with compounds 6a and 15d showing IC₅₀ values of 8.33 nM and 12.02 nM, respectively. acgpubs.org
Vesicular Acetylcholine Transporter (VAChT): VAChT is a reliable biomarker for cholinergic neuron function. nih.gov Heteroaromatic and aniline (B41778) derivatives of piperidine have been synthesized as potent and selective ligands for VAChT, with some compounds displaying high affinity in the low nanomolar range (Ki = 0.93–18 nM). nih.gov
Sigma (σ) Receptors: The piperidine moiety is a critical structural feature for high-affinity binding to sigma receptors. researchgate.netnih.gov Numerous piperidine derivatives have been developed as potent ligands for both σ1 and σ2 subtypes. For instance, certain phenoxyalkylpiperidines show high affinity for the σ1 receptor (Ki = 0.34–1.49 nM). researchgate.net A recent study identified a 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}pyridine derivative as a robust σ1R antagonist, showing promise for neuropathic pain. Another benzylpiperidine derivative showed high σ1R affinity (Ki = 1.45 nM) with 290-fold selectivity over the σ2R subtype. csic.es
Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 ion channel is a target for pain therapeutics. Piperine, a natural alkaloid containing a piperidine ring, is a known, albeit weak, agonist of TRPV1. nih.gov It binds to the same pocket as capsaicin (B1668287) but interacts with different residues, such as T671 on the pore-forming S6 segment. Additionally, libraries of piperidine carboxamides have been developed as potent TRPV1 antagonists. acs.org
Menin-MLL Interaction: The protein-protein interaction between menin and mixed-lineage leukemia (MLL) is a critical target in acute leukemias. nih.govresearchgate.net A novel class of small-molecule inhibitors based on hydroxy- and aminomethylpiperidine (B13870535) scaffolds has been developed. researchgate.net Structure-based design led to the optimization of these compounds, resulting in potent inhibitors like MIV-6R , which inhibits the menin-MLL interaction with an IC₅₀ of 56 nM. researchgate.net
| Target | Compound Class/Example | Finding | Source(s) |
|---|---|---|---|
| PARP-1 | Piperidine-based benzamides (6a , 15d ) | Potent inhibitors (IC₅₀ = 8.33 nM, 12.02 nM) | acgpubs.org |
| VAChT | Heteroaromatic piperidine derivatives | High affinity ligands (Ki = 0.93–18 nM) | nih.gov |
| σ1 Receptor | Phenoxyalkylpiperidines | High affinity ligands (Ki = 0.34–1.49 nM) | researchgate.net |
| Menin-MLL | Hydroxymethylpiperidine (MIV-6R ) | Potent inhibitor (IC₅₀ = 56 nM) | researchgate.net |
| TNKS | Piperidine-carboxamide (TI-12403 ) | Novel inhibitor, downregulates β-catenin | nih.gov |
| NMDA | Piperidine derivatives | Specific antagonists for NR1/NR2B subtype | mdpi.comnih.gov |
| MAGL | Benzylpiperidine derivatives | Potent and reversible inhibitors | mdpi.comnih.gov |
Cellular and Molecular Mechanisms of Action
There is no available scientific literature that specifically investigates the anti-aggregatory activities of this compound, particularly concerning amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. While other novel N-benzylpiperidine derivatives have been evaluated for their ability to inhibit Aβ aggregation, no such data exists for the specified compound. nih.gov
No studies were found that report on the effects of this compound on cell viability or its potential antiproliferative effects in cancer or neurodegeneration models. Research on other chemical classes, such as acetonitrile (B52724) extracts of certain plants or other unrelated compounds, has shown antiproliferative effects, but this is not applicable to the target compound. nih.gov
The potential neuroprotective efficacy of this compound in cellular models has not been documented. Studies on different benzylpiperidine derivatives have demonstrated neuroprotective effects against oxidative damage in cell lines like PC12, but equivalent research on this compound is not present in the available literature. nih.govucl.ac.uk
There is a lack of information regarding the investigation of any intracellular signaling pathways that may be modulated by this compound.
In Vivo Pharmacodynamic and Efficacy Assessments
No in vivo studies evaluating the pharmacodynamics or efficacy of this compound in preclinical models of neurological disorders such as Alzheimer's disease or psychiatric disorders have been published. While various animal models are utilized to test potential therapeutics for these conditions, there is no indication that this specific compound has been among those tested. mdpi.com
Efficacy in Other Preclinical Disease Models (e.g., Anti-tubercular, Anti-malarial, Hypertension)
No studies were identified that evaluated the efficacy of this compound in preclinical models of tuberculosis, malaria, or hypertension. While research exists on the anti-tubercular and anti-malarial activities of other heterocyclic compounds and various benzylpiperidine derivatives, these findings are not directly applicable to the subject compound. For instance, studies on 3-aryl substituted-2-[1H(2H)benzotriazol-1(2)-yl]acrylonitriles have shown some anti-tubercular activity, but this cannot be extrapolated to this compound without direct experimental evidence. nih.gov Similarly, the evaluation of various artemisinin-based combination therapies for malaria does not provide any information on the potential anti-malarial properties of this compound. nih.gov
Behavioral Phenotyping Studies in Animal Models
There is no available information from behavioral phenotyping studies in animal models for this compound. Research into the behavioral effects of other compounds, such as in the context of identifying disruptors of non-associative learning in zebrafish, does not include data on this specific molecule. nih.gov
Preclinical Pharmacokinetic and Biopharmaceutical Aspects
Absorption and Distribution Studies (e.g., Blood-Brain Barrier Permeability)
Specific data regarding the absorption, distribution, and particularly the blood-brain barrier (BBB) permeability of this compound are not available in the public domain. While general methodologies for assessing BBB permeability, such as parallel artificial membrane permeability assays (PAMPA), are well-established and have been used for other benzylpiperidine derivatives, no such data has been published for the compound . nih.govresearchgate.net Studies on other N-benzylpiperidine compounds have indicated that some can cross the blood-brain barrier, but this is highly structure-dependent and cannot be assumed for this compound without specific experimental validation. nih.gov
Structure Activity Relationship Sar and Rational Drug Design Principles
Elucidation of Key Structural Features for Biological Activity
The biological activity of compounds based on the 1-benzylpiperidine (B1218667) scaffold is intrinsically linked to several key structural features. SAR studies have consistently highlighted the importance of the core piperidine (B6355638) ring, the N-benzyl group, and the nature and position of substituents on these moieties.
The Piperidine Moiety : The piperidine ring is often a crucial structural element. nih.gov For instance, in the context of dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, the piperidine ring was identified as the most influential structural component for activity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov Its basic nitrogen atom is typically protonated at physiological pH, allowing it to form key ionic interactions within receptor binding sites. rsc.org
The N-Benzyl Group : This group generally interacts with hydrophobic pockets in target proteins. rsc.org Pharmacophore models for σ1 receptor ligands, for example, often include two hydrophobic sites linked by a central basic core. The benzyl (B1604629) group effectively occupies one of these hydrophobic pockets. rsc.org
Linker and Substituents : The substituent at the 3- or 4-position of the piperidine ring, such as the acetonitrile (B52724) group in the title compound, and any linkers connecting it to other pharmacophoric elements are critical. In a series of influenza virus inhibitors, an ether linkage between a quinoline (B57606) moiety and the piperidine ring was found to be essential for inhibitory activity. researchgate.net Similarly, for certain σ1 receptor ligands, the length of the alkylamino linker between the 1-benzylpiperidine moiety and a pyridine (B92270) ring plays a crucial role in determining affinity. nih.govcsic.es
Positional and Substituent Effects on Pharmacological Profiles
The specific placement and chemical nature of substituents on the 1-benzylpiperidine scaffold can dramatically alter a compound's pharmacological profile, influencing its potency and selectivity.
Substituents on the Benzyl Ring : Modifications to the benzyl group's aromatic ring are a common strategy. In the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, introducing a fluorine atom at the para-position of a phenolic ring attached to the piperidine was highly beneficial for inhibitory potency. unisi.it Conversely, in a different series aimed at acetylcholinesterase (AChE) inhibition, halogen substituents at the 3-position of the benzyl ring did not lead to an enhancement of activity. mdpi.com This highlights the target-dependent nature of substituent effects.
Linker Length : The length of a chain connecting the core piperidine to another functional group can be a determining factor for activity. Studies on σ1 receptor ligands featuring a 1-benzylpiperidine moiety linked to a pyridine ring demonstrated a clear correlation between linker length and receptor affinity. Increasing the linker from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in progressively higher affinity for the human σ1 receptor. nih.govcsic.es
Table 1: Effect of Linker Length on Human Sigma-1 Receptor (hσ₁R) Affinity
| Compound Structure (Simplified) | Linker Length (n) | hσ₁R Affinity Kᵢ (nM) | Source(s) |
|---|---|---|---|
| 1-benzylpiperidine-(n)-aminopyridine | 0 | 29.2 | nih.gov, csic.es |
| 1-benzylpiperidine-(n)-aminopyridine | 2 | 7.57 | nih.gov, csic.es |
| 1-benzylpiperidine-(n)-aminopyridine | 3 | 2.97 | nih.gov, csic.es |
This table illustrates how modifying the number of atoms in the linker chain impacts binding affinity for a specific biological target.
Conformational Analysis and Bioisosteric Replacements within the 1-Benzylpiperidine Scaffold
The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The flexible piperidine ring can adopt various conformations, such as chair and boat forms, and understanding the most stable or biologically active conformation is key. Computational studies can predict the energies of different conformers, indicating which are most likely to exist. mdpi.com For example, analysis of a related spiropyrrolidine scaffold showed two distinct conformers could coexist with very similar energy levels. mdpi.com
Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties to improve pharmacological properties. cambridgemedchemconsulting.comnih.gov
Piperidine Ring Bioisosteres : To explore novel chemical space or secure intellectual property, the piperidine ring can be replaced with other cyclic systems. 1-Azaspiro[3.3]heptane has been validated as a bioisostere for piperidine. enamine.net
Benzyl Group Bioisosteres : The phenyl ring of the benzyl group is also a candidate for bioisosteric replacement. Saturated bioisosteres like 2-oxabicyclo[2.2.2]octane can be used to replace the phenyl ring, which can lead to improved physicochemical properties such as increased water solubility and enhanced metabolic stability. enamine.net
Linker Bioisosteres : Simple isosteric replacements are also common. For instance, replacing an oxygen atom in a linker with a sulfur atom is a classic bioisosteric modification. unisi.it
Table 2: Examples of Bioisosteric Replacements for the 1-Benzylpiperidine Scaffold
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Source(s) |
|---|---|---|---|
| Piperidine | 1-Azaspiro[3.3]heptane | Novelty, Patentability | enamine.net |
| Phenyl (of Benzyl) | 2-Oxabicyclo[2.2.2]octane | Improved Solubility/Metabolic Stability | enamine.net |
| Ether Linker (-O-) | Thioether Linker (-S-) | Altered Physicochemical Properties | unisi.it |
Ligand-Target Interaction Analysis through Binding Mode Studies
Understanding how a ligand binds to its target protein at an atomic level is fundamental to rational drug design. Binding mode studies, often performed using computational docking and molecular dynamics, reveal the specific interactions that anchor the ligand in the receptor's binding site.
For N-benzylpiperidine derivatives, these studies have provided detailed insights across various targets:
Sigma Receptors : Docking studies of sigma receptor ligands have confirmed the role of the protonated amine in forming an ionic bond, while the benzyl and other hydrophobic parts of the molecule interact with hydrophobic pockets within the receptor. rsc.org Molecular dynamics simulations can further reveal the crucial amino acid residues involved in stabilizing the ligand-receptor complex. rsc.org
Cholinesterases : The binding of inhibitors to acetylcholinesterase (AChE) is well-studied. N-benzylpiperidine derivatives often act as dual-binding site inhibitors. nih.govsci-hub.se The benzylpiperidine nucleus can occupy the catalytic active site (CAS), while other parts of the molecule, such as a substituted phenyl group, can extend to interact with the peripheral anionic site (PAS). sci-hub.se Molecular dynamics simulations have been used to estimate the binding free energy of these interactions, corroborating in vitro results. nih.gov
Other Targets : For inhibitors of p53–HDM2 interaction, modeling provides insights into the mechanism of interaction between lead compounds and the HDM2 target. researchgate.net
Computational Approaches to SAR Derivation
Computational chemistry offers powerful tools to derive and rationalize SAR, accelerating the drug discovery process. nih.gov
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. drugdesign.orgnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted. drugdesign.org
Several QSAR studies have been successfully applied to piperidine-containing compounds:
A QSAR model was developed for a series of furan-pyrazole piperidine derivatives with Akt1 inhibitory activity. The model was built using 3D and 2D autocorrelation descriptors selected by a genetic algorithm, and it demonstrated good predictive ability. nih.gov
A group-based QSAR (GQSAR) model was developed for piperidine derivatives that inhibit the p53–HDM2 interaction, which was then used to design a combinatorial library of new potential inhibitors. researchgate.net
These models are validated statistically to ensure their robustness and predictive power, using parameters like the correlation coefficient (r²) and leave-one-out cross-validation (Q²). nih.gov
Molecular modeling and docking are indispensable tools in modern structure-based drug design. azolifesciences.com Docking predicts the preferred orientation of a ligand when bound to a target protein, and the predicted binding energy can be used to rank potential inhibitors. researchgate.netlaurinpublishers.comnih.gov
For N-benzylpiperidine analogs, these methods have been widely used:
In the design of multi-target ligands for Alzheimer's disease, docking simulations were used to affirm the binding characteristics of designed compounds at both AChE and β-secretase-1 (BACE-1). sci-hub.senih.gov The accuracy of the docking protocol is often validated by redocking the co-crystallized ligand into the protein's active site. sci-hub.se
Molecular dynamics (MD) simulations are often used as a follow-up to docking. MD simulates the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and key interactions. nih.govresearchgate.net These simulations can also be used to calculate binding free energies, which often correlate well with experimentally determined potencies. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions over time. In the context of drug design and development, MD simulations provide invaluable insights into how a ligand, such as 2-(1-benzylpiperidin-3-yl)acetonitrile, might interact with its biological target. These simulations can elucidate the stability of binding poses, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the receptor upon binding. mdpi.commdpi.com
MD simulations have become a cornerstone in modern drug discovery, offering a detailed view of molecular interactions that complements experimental data. uu.nl For ligands targeting specific receptors, such as the sigma receptors, MD simulations can help in understanding the determinants of affinity and selectivity. nih.govnih.gov The insights gained from these simulations are crucial for the rational design of more potent and selective analogs.
Conformational Analysis and Binding Mode Stability
A primary application of molecular dynamics simulations in the study of this compound would be to assess the stability of its predicted binding pose within the active site of a target receptor, such as the sigma-1 (σ1) or sigma-2 (σ2) receptor. mdpi.comnih.gov Starting from a docked pose, an MD simulation can track the movement of every atom in the system over a period of nanoseconds to microseconds.
The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a key metric used to evaluate the stability of the complex. A low and stable RMSD value over the course of the simulation suggests that the ligand remains in a consistent and stable binding orientation. japtronline.com For instance, in simulations of similar benzylpiperidine-containing ligands, stable RMSD values below 2 Å are often indicative of a well-equilibrated and stable complex. japtronline.com
Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the ligand and protein are flexible and which are rigid. This can highlight the specific moieties of this compound, such as the benzyl group or the acetonitrile tail, that are crucial for anchoring the molecule in the binding pocket. japtronline.com
Interactive Table: Illustrative RMSD Data for Ligand-Receptor Complex Simulation
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.00 | 0.00 |
| 10 | 1.25 | 1.50 |
| 20 | 1.30 | 1.65 |
| 30 | 1.28 | 1.60 |
| 40 | 1.35 | 1.70 |
| 50 | 1.32 | 1.68 |
| 60 | 1.40 | 1.75 |
| 70 | 1.38 | 1.72 |
| 80 | 1.41 | 1.78 |
| 90 | 1.39 | 1.76 |
| 100 | 1.42 | 1.80 |
Interaction Fingerprints and Key Residue Contributions
MD simulations allow for a detailed analysis of the non-covalent interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and salt bridges. By analyzing the simulation trajectory, it is possible to generate an "interaction fingerprint" that highlights the key amino acid residues involved in binding and the frequency of these interactions over time. mdpi.com
The contribution of individual residues to the binding can be quantified through energy decomposition analysis, which calculates the interaction energy of the ligand with each residue in the binding pocket. This information is critical for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved affinity. mdpi.com
Interactive Table: Illustrative Interaction Frequency Analysis
| Receptor Residue | Interaction Type | Frequency (%) |
| Glu172 | Hydrogen Bond/Ionic | 85 |
| Tyr120 | Hydrophobic (π-π) | 75 |
| Val162 | Hydrophobic (Alkyl-π) | 60 |
| Leu105 | Hydrophobic | 55 |
| Ile124 | Hydrophobic | 50 |
| Trp89 | Hydrophobic | 45 |
Binding Free Energy Calculations
A significant advantage of molecular dynamics simulations is the ability to estimate the binding free energy of a ligand to its receptor. nih.govchemrxiv.org Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding from the simulation snapshots. mdpi.comnih.gov
These calculations provide a theoretical estimation of the binding affinity (ΔG_bind), which can be correlated with experimentally determined values like Ki or IC50. The binding free energy is typically decomposed into various components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. This decomposition helps to identify the primary driving forces for binding. nih.gov
For this compound, such calculations could reveal whether its binding is driven more by electrostatic or hydrophobic interactions, providing crucial guidance for future optimization efforts. For example, if van der Waals and non-polar solvation energies are the dominant favorable contributors, it would suggest that enhancing hydrophobic interactions could lead to higher affinity.
Interactive Table: Illustrative Binding Free Energy Calculation (MM/PBSA)
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | +35.2 |
| Non-polar Solvation Energy | -6.7 |
| Total Binding Free Energy (ΔG_bind) | -37.8 |
Analytical Characterization and Method Development in Research
Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are fundamental for the unambiguous determination of the molecular structure of 2-(1-Benzylpiperidin-3-YL)acetonitrile. These techniques probe the molecule's atomic and molecular properties to piece together its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the connectivity of atoms can be established. ipb.pt
For this compound, ¹H NMR would identify the distinct types of protons and their neighboring environments. For instance, the aromatic protons of the benzyl (B1604629) group would appear in a characteristic region (typically δ 7.2-7.4 ppm), while the protons on the piperidine (B6355638) ring and the methylene (B1212753) groups (-CH₂-) would resonate at higher fields (lower ppm values). rsc.orgresearchgate.net The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent proton-proton couplings.
Illustrative NMR Data for a Related Structure (1-benzylpiperidine) While specific experimental data for this compound is not publicly available, the following table shows representative NMR data for the closely related compound, 1-benzylpiperidine (B1218667), in DMSO solution. rsc.org
| ¹H NMR (400 MHz, DMSO) | ¹³C NMR (100 MHz, DMSO) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.32-7.22 (m, 5H, Ar-H) | 138.74 (Ar-C) |
| 3.41 (s, 2H, N-CH₂-Ar) | 128.67 (Ar-CH) |
| 2.75-2.73 (m, 4H, Piperidine-H) | 128.05 (Ar-CH) |
| 1.90-1.85 (m, 6H, Piperidine-H) | 126.71 (Ar-CH) |
| 62.51 (N-CH₂-Ar) | |
| 53.29 (Piperidine-C) | |
| 25.54 (Piperidine-C) | |
| 23.97 (Piperidine-C) |
Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The molecular formula for this compound is C₁₄H₁₈N₂, giving it a molecular weight of approximately 214.31 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.
Furthermore, the fragmentation pattern observed during MS analysis provides valuable structural information. Electron impact ionization, for instance, would likely cause cleavage at the bonds adjacent to the nitrogen atom (alpha-cleavage), a common fragmentation pathway for amines. libretexts.org This could lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion, which is a characteristic peak for benzyl-containing compounds. nist.gov Other fragments would arise from the piperidine ring and the acetonitrile (B52724) side chain.
Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be the stretching vibration of the nitrile group (-C≡N), which typically appears as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. washington.edu Other key absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C-C and C-N stretching vibrations. thermofisher.com
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (-C≡N) | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1250 |
Chromatographic Techniques for Purity and Quantitative Analysis (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are essential for separating the target compound from impurities, by-products, or degradation products, enabling both purity assessment and quantitative analysis. lcms.cz
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC and UPLC are the most widely used techniques for the purity and assay determination of pharmaceutical compounds. mdpi.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
A typical reversed-phase HPLC or UPLC method for this compound would likely use a C18 column as the stationary phase. rjptonline.orgrjptonline.org The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent, most commonly acetonitrile or methanol. nih.govsemanticscholar.org Detection is typically performed using an ultraviolet (UV) or photodiode array (PDA) detector, as the benzyl group provides a strong chromophore.
Method development would involve optimizing parameters such as mobile phase composition (including pH and organic modifier ratio), flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. UPLC, which uses smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, better resolution, and lower solvent consumption. mdpi.comlcms.cz
Thin-Layer Chromatography (TLC) TLC is a simpler, faster, and less expensive chromatographic technique often used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. rsc.org For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mixture of organic solvents (e.g., ethyl acetate and hexane) would act as the mobile phase. The compound's retention factor (Rf) value would be characteristic under specific conditions and could be used for identification purposes.
Advanced Hyphenated Techniques (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful platform for analysis. LC-MS/MS, the coupling of liquid chromatography with tandem mass spectrometry, is particularly valuable for its high sensitivity and selectivity. researchgate.net
This technique is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma or urine. nih.govnih.gov In an LC-MS/MS method for this compound, the LC system would first separate the target compound from matrix components. The compound would then enter the mass spectrometer, where it is ionized (typically using electrospray ionization, ESI) and subjected to two stages of mass analysis.
In the first stage, an ion corresponding to the parent molecule (the precursor ion) is selected. This ion is then fragmented, and a specific fragment ion (the product ion) is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. nih.gov
Typical Parameters for an LC-MS/MS Method
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 215.15 (M+H)⁺ |
| Product Ion (m/z) | Dependent on fragmentation (e.g., 91.1, corresponding to benzyl fragment) |
Stability-Indicating Analytical Methodologies
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of a drug substance over time. The development of such a method is crucial for determining the shelf-life and storage conditions of a compound. This typically involves forced degradation studies. nih.gov
In these studies, the drug substance is subjected to stress conditions more severe than those it would encounter during normal storage. semanticscholar.org These conditions include:
Acid and Base Hydrolysis: Refluxing the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. semanticscholar.org
Oxidative Degradation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide (H₂O₂). semanticscholar.org
Thermal Degradation: Heating the solid compound at elevated temperatures.
Photodegradation: Exposing the compound to UV and visible light.
The goal is to achieve a modest level of degradation (typically 5-20%). semanticscholar.org An HPLC or UPLC method is then developed and validated to demonstrate that it can separate the intact drug from all the degradation products formed under these stress conditions. rjptonline.orgresearchgate.net The method's specificity is confirmed by assessing peak purity using a PDA detector or a mass spectrometer, ensuring that the peak for this compound is free from any co-eluting degradants. This validated stability-indicating method can then be used in long-term stability studies to monitor the purity and potency of the compound. nih.gov
Perspectives and Future Research Directions
Development of Novel 2-(1-Benzylpiperidin-3-YL)acetonitrile Derivatives with Enhanced Potency and Selectivity
The development of novel derivatives from the core this compound structure is a primary focus of ongoing research. The aim is to enhance the potency and selectivity of these compounds for specific biological targets implicated in various diseases. A significant area of investigation is the treatment of Alzheimer's disease (AD), a multifaceted neurodegenerative disorder. researchgate.net
Research has demonstrated that modifying the 1-benzylpiperidine (B1218667) structure can lead to compounds with significant inhibitory activity against key enzymes in AD pathology. researchgate.net For instance, a series of benzylpiperidine-derived hydrazones were designed and synthesized to act as dual inhibitors of monoamine oxidases (MAOs) and acetylcholinesterase (AChE). researchgate.net Within this series, compound 8 showed exceptional potency against AChE, with an IC50 value of 0.064 ± 0.001 μM, which is comparable to the well-known drug donepezil (B133215) (IC50 = 0.084 ± 0.002 μM). researchgate.net
Similarly, another study focused on creating 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives as dual inhibitors of acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT). researchgate.netmdpi.comnih.gov In this research, compound 19 , a 2-phenylacetate derivative of 1-benzylpiperidine, was identified as the most potent AChE inhibitor in its series, with an IC50 of 5.10 ± 0.24 µM. mdpi.com Another derivative, compound 15b from a series of 1,3-dimethylbenzimidazolinones linked to benzylpiperidine, also showed a submicromolar IC50 value of 0.39 ± 0.11 µM against AChE. nih.gov
Further modifications have explored the impact of different substituents. For example, the presence of a fluorine atom at the para position of the 2-phenylacetate moiety in compound 19 was suggested to enhance its interaction with the AChE active site. mdpi.com These findings highlight how targeted structural modifications can significantly improve the potency and selectivity of these derivatives, paving the way for more effective therapeutic agents.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 8 | AChE | 0.064 ± 0.001 | researchgate.net |
| Donepezil (Reference) | AChE | 0.084 ± 0.002 | researchgate.net |
| Compound 19 | AChE | 5.10 ± 0.24 | mdpi.com |
| Galantamine (Reference) | AChE | 1.19 ± 0.046 | mdpi.com |
| Compound 15b | eeAChE | 0.39 ± 0.11 | nih.gov |
Exploration of Polypharmacology and Multi-Target Directed Ligands based on the Core Structure
The complexity of neurodegenerative diseases like Alzheimer's has spurred interest in polypharmacology, an approach that involves designing single molecules capable of interacting with multiple biological targets. researchgate.netmdpi.comnih.gov The 1-benzylpiperidine core is an ideal scaffold for developing such multi-target-directed ligands (MTDLs). researchgate.net
One strategy involves the simultaneous targeting of the cholinergic and serotonergic systems, as both are implicated in the cognitive and neuropsychiatric symptoms of AD. researchgate.netmdpi.com Researchers have synthesized and evaluated 1-benzylpiperidine derivatives for their ability to inhibit both AChE and SERT. researchgate.netmdpi.com While creating ligands with balanced high affinity for both targets has proven challenging, some compounds have shown promising polypharmacological profiles. researchgate.netmdpi.com For instance, compound 21 , a 2-naphthoate (B1225688) derivative of 1-benzylpiperidine, demonstrated good and selective activity against butyrylcholinesterase (BuChE) and SERT. researchgate.netmdpi.com
Another approach to polypharmacology involves targeting both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). Benzylpiperidine-derived hydrazones have been developed that exhibit a balanced profile of inhibiting these enzymes. researchgate.net Compound 5 from this series showed potent inhibition of MAO-A (IC50 = 0.26 ± 0.01 μM) and MAO-B (IC50 = 0.116 ± 0.005 μM), along with moderate AChE inhibition. researchgate.net
The sigma receptors (σ1R and σ2R) have also emerged as attractive targets for MTDLs, particularly for conditions like neuropathic pain. nih.govresearchgate.netnih.gov Researchers have identified a polyfunctionalized pyridine (B92270), 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5 in a separate study) , which shows potent dual-target activity against AChE (IC50 = 13 nM) and a high affinity for σ1R (Ki = 1.45 nM). nih.govresearchgate.net This highlights the versatility of the benzylpiperidine scaffold in creating MTDLs for various neurological disorders.
| Compound | Target 1 | Activity 1 | Target 2 | Activity 2 | Reference |
|---|---|---|---|---|---|
| Compound 21 | BuChE | Good and Selective Activity | SERT | Good and Selective Activity | researchgate.netmdpi.com |
| Compound 5 (hydrazone) | MAO-A | IC50 = 0.26 ± 0.01 µM | MAO-B | IC50 = 0.116 ± 0.005 µM | researchgate.net |
| Compound 5 (pyridine) | AChE | IC50 = 13 nM | σ1R | Ki = 1.45 nM | nih.govresearchgate.net |
Advanced Preclinical Development and Lead Optimization Strategies
Once promising lead compounds are identified, they undergo advanced preclinical development and lead optimization to improve their drug-like properties. This stage involves a detailed investigation of the structure-activity relationship (SAR) to understand how different chemical modifications influence biological activity. nih.gov
For example, in the development of 1,3-dimethylbenzimidazolinone derivatives, researchers performed structural modifications to understand the pharmacophoric scaffold of an initial hit compound. nih.gov This led to the identification of compounds 15b and 15j , which not only had potent inhibitory effects on cholinesterases but also exhibited neuroprotective effects against oxidative stress in cell-based assays. nih.gov
Lead optimization also involves computational studies, such as molecular docking, to visualize how the ligands interact with their protein targets. researchgate.net These studies can reveal crucial intermolecular interactions, like π-π stacking and hydrogen bonding, that are essential for the stabilization of the ligand-protein complex. researchgate.net Furthermore, computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are used to assess the drug-like properties of the synthesized compounds, helping to identify candidates with favorable profiles for further development. researchgate.net
The in vivo evaluation of lead compounds in animal models is a critical step in preclinical development. For instance, compounds 15b and 15j were tested in a scopolamine-induced mouse model, where they demonstrated a memory-ameliorating effect. nih.gov Such studies provide crucial proof-of-concept for the therapeutic potential of the compounds and are essential for their progression towards clinical trials.
Potential for Therapeutic Applications and Clinical Translation of Research Findings
The ultimate goal of research into this compound and its derivatives is the clinical translation of these findings into new therapies for human diseases. The primary therapeutic areas of interest are neurodegenerative disorders, particularly Alzheimer's disease, and neuropathic pain. researchgate.netnih.gov
The development of MTDLs based on the benzylpiperidine scaffold holds significant promise for treating complex diseases like AD, where multiple pathological pathways are involved. researchgate.netresearchgate.netmdpi.com By simultaneously modulating different targets, such as cholinesterases and the serotonin system, these compounds could offer a more comprehensive treatment approach than single-target drugs. researchgate.netmdpi.com
In the realm of pain management, derivatives targeting σ1R have shown potential for the treatment of neuropathic pain. nih.govnih.gov For example, the compound 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (12) was found to produce a strong antiallodynic effect in a model of central sensitization through σ1R antagonism. nih.gov This compound fully reversed mechanical allodynia in a mouse model of neuropathy, marking it as a promising candidate for further development. nih.gov
The journey from a promising research compound to a clinically approved drug is long and challenging. However, the diverse biological activities and favorable drug-like properties exhibited by various derivatives of this compound provide a solid foundation for future research and development efforts aimed at addressing significant unmet medical needs.
Q & A
Basic: What experimental considerations are critical for optimizing the synthesis of 2-(1-Benzylpiperidin-3-YL)acetonitrile?
Answer:
- Solvent Selection : Acetonitrile is commonly used as a solvent in reactions involving nitrile intermediates due to its polarity and miscibility (e.g., in stepwise nucleophilic substitutions) .
- Reaction Conditions : Maintain anhydrous conditions to prevent hydrolysis of the nitrile group. Use inert atmospheres (argon/nitrogen) to avoid oxidation of sensitive intermediates .
- Purification : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) is recommended for isolating the compound from byproducts. Confirm purity via HPLC or GC-MS .
Advanced: How can contradictions in crystallographic data for this compound be resolved?
Answer:
-
Refinement Software : Use SHELXL for small-molecule refinement, which allows for robust handling of twinned or high-resolution data. Adjust parameters like hydrogen atom placement and thermal displacement factors .
-
Data Validation : Compare bond lengths and angles with literature values (e.g., C–N bonds in piperidine rings typically range 1.45–1.50 Å; deviations >0.02 Å warrant re-examination) .
-
Example Data Table :
Bond Type Observed Length (Å) Expected Range (Å) C–N 1.47 1.45–1.50 C≡N 1.15 1.12–1.16
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Emergency Measures :
- Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .
- Eye Exposure : Flush eyes with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in amber vials under inert gas (argon) at 2–8°C to prevent degradation .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the nitrile group, identifying potential nucleophilic/electrophilic sites .
- QSPR Models : Use quantitative structure-property relationships to predict solubility or stability based on substituent effects (e.g., benzyl groups increase hydrophobicity) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
Intermediate: Which analytical techniques are most effective for assessing the purity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 220–260 nm) using a C18 column and acetonitrile/water mobile phase .
- Spectroscopy :
Advanced: What mechanistic insights exist for the functionalization of this compound?
Answer:
- Nitrile Reactivity : The nitrile group can undergo hydrolysis to carboxylic acids (H₂SO₄, H₂O) or reduction to amines (LiAlH₄). Steric hindrance from the benzyl group may slow kinetics .
- Piperidine Ring Modifications : Alkylation at the piperidine nitrogen requires deprotection of the benzyl group (e.g., hydrogenolysis with Pd/C) .
Intermediate: How does the stability of this compound vary under different storage conditions?
Answer:
- Light Sensitivity : Degrades via photooxidation; store in amber vials to prevent radical formation .
- Temperature : Long-term stability is best at 2–8°C. At room temperature, decomposition rates increase by ~5% per month .
Advanced: What strategies are used to profile the pharmacological potential of this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
